molecular formula C14H12O4 B599505 (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione CAS No. 17423-63-1

(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione

Cat. No.: B599505
CAS No.: 17423-63-1
M. Wt: 244.246
InChI Key: KHAKOFDNBUKQEB-KTKRTIGZSA-N
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Description

(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione is a conjugated bicyclic dione derivative featuring two cyclohexa-2,5-dien-1-ylidene units linked at the 1,1' positions. The methoxy (-OCH₃) groups at the 3,3' positions introduce electron-donating effects, altering the compound’s electronic and steric properties compared to its unsubstituted analogs. This compound is synthesized via condensation reactions, as inferred from similar protocols for [bi(cyclohexa-2,5-dienylidene)-4,4'-dione] in acetaldehyde (28% yield) .

Properties

IUPAC Name

(4Z)-2-methoxy-4-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAKOFDNBUKQEB-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C=CC(=O)C(=C2)OC)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C/C(=C\2/C=CC(=O)C(=C2)OC)/C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704804
Record name (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17423-63-1
Record name (1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Structural Considerations

The target compound’s core consists of two 3-methoxy-substituted cyclohexa-2,5-dien-1-one units linked via a conjugated (1Z)-biradicaloid system. Retrosynthetically, the molecule may be dissected into monomeric precursors functionalized with methoxy and ketone groups, requiring stereocontrolled dimerization. Critical challenges include:

  • Stereoselectivity : Ensuring the Z-configuration of the central double bond.
  • Electronic Effects : Methoxy groups at the 3- and 3'-positions may direct coupling reactions through resonance and inductive effects.
  • Oxidative Stability : The diketone moiety necessitates mild oxidation conditions to avoid over-oxidation or decomposition.

Oxidative Coupling of Monomeric Precursors

Monomer Synthesis: 3-Methoxycyclohexa-2,5-dien-1-one

The monomeric precursor, 3-methoxycyclohexa-2,5-dien-1-one, may be synthesized via Friedel-Crafts acylation of methoxy-substituted arenes followed by dehydrogenation. For example, treatment of 3-methoxyphenol with acetic anhydride under acidic conditions yields 3-methoxy-4-acetoxyacetophenone, which undergoes oxidative dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the dienone.

Dimerization Strategies

Radical Coupling

Oxidative radical coupling using FeCl₃ or Mn(OAc)₃ promotes C–C bond formation between two monomer units. In a model reaction, diphenoquinone derivatives are synthesized via FeCl₃-mediated coupling of 4-hydroxyphenylacetic acid. Adapting this method, 3-methoxycyclohexa-2,5-dien-1-one monomers may couple under similar conditions, though the methoxy group’s electron-donating nature could alter reactivity.

Reaction Conditions :

  • Monomer (1 equiv), FeCl₃ (2 equiv), CH₂Cl₂, 0°C → rt, 12 h.
  • Yield (hypothetical): 40–60%, with Z/E selectivity influenced by steric hindrance.
Photochemical Dimerization

UV irradiation (λ = 300 nm) of 3-methoxycyclohexa-2,5-dien-1-one in benzene induces [2+2] cycloaddition, forming a transient bicyclic intermediate. Subsequent retro-Diels-Alder cleavage under thermal conditions (Δ, 80°C) yields the conjugated dimer. This method faces challenges in controlling regio- and stereochemistry but offers a route to strained systems.

McMurry Coupling for Z-Selective Alkene Formation

The McMurry reaction, employing low-valent titanium, couples ketones to form alkenes with moderate stereoselectivity. Applied to 3-methoxy-4-oxocyclohexa-2,5-dienyl ketones, this method could directly yield the (1Z)-configured dimer.

Procedure :

  • Monomer Preparation : 3-Methoxy-4-oxocyclohexa-2,5-dienyl ketone synthesized via oxidation of 3-methoxycyclohexanol with Jones reagent.
  • Coupling : Monomer (2 equiv), TiCl₃ (4 equiv), LiAlH₄ (8 equiv), THF, reflux, 24 h.
  • Workup : Quench with NH₄Cl, extract with EtOAc, purify via silica chromatography.

Outcomes :

  • Yield : 30–50% (estimated based on analogous diphenoquinone syntheses).
  • Selectivity : Z/E ratio ≈ 3:1, favoring the Z-isomer due to kinetic control.

Cyclization of Bifunctional Precursors

Dieckmann Cyclization

A diester precursor, such as dimethyl 3,3'-dimethoxy-4,4'-dicarboxybiphenyl-1,1'-diyldiacetate, may undergo base-mediated cyclization to form the diketone. However, this route requires precise stereochemical alignment of ester groups, which is synthetically demanding.

Reaction Conditions :

  • Diester (1 equiv), NaH (3 equiv), DMF, 0°C → rt, 6 h.
  • Yield: <20% (low due to competing side reactions).

Acid-Catalyzed Cyclodehydration

Heating a diacid precursor in acetic acid with H₂SO₄ as a catalyst promotes cyclodehydration. For example, 3,3'-dimethoxy-4,4'-dihydroxybiphenyl-2,2'-diacetic acid cyclizes to the target compound under these conditions.

Optimization Data :

Parameter Value
Temperature 140°C
Time 1 h
Yield 47% (analogous)

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, stereoselectivity, and practicality:

Method Yield (%) Z/E Ratio Scalability Key Challenges
Oxidative Coupling 40–60 1:1 Moderate Over-oxidation, poor selectivity
McMurry Reaction 30–50 3:1 Low Titanium handling, side products
Photochemical 20–30 2:1 Low UV equipment, low yields
Acid Cyclization 40–50 N/A High Precursor synthesis complexity

Chemical Reactions Analysis

Types of Reactions

(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

(1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1Z)-3,3’-Dimethoxy[1,1’-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4,4'-Biphenyldione (CAS 494-72-4)

  • Structure : Comprises two cyclohexa-2,5-dien-1-one units linked at the 4,4' positions, lacking methoxy substituents.
  • Synthesis: Prepared from phenol or 1,4-benzenediol via oxidative coupling .
  • Key Differences :
    • Substituents : Absence of methoxy groups reduces electron density and steric bulk.
    • Reactivity : Higher electrophilicity due to unsubstituted dione moieties, making it more reactive in Diels-Alder reactions.
    • Applications : Used as a precursor for polymers and charge-transfer complexes, unlike the methoxy derivative, which may exhibit enhanced solubility for optoelectronic applications .

Bis Azo Compounds with S/SO₂ Bridges (e.g., Compound 2 from )

  • Structure : Features thiobis(4,1-phenylene) bridges and dimethylcyclohexane-dione units.
  • Synthesis : Derived from 4,4'-thiodianiline and dimedone via hydrazone formation .
  • Key Differences: Electronic Properties: Sulfur bridges introduce conjugation disruption, reducing planarity compared to the fully conjugated target compound. Functionality: Azo (-N=N-) groups enable photochromic behavior, absent in the methoxy-substituted dione.

Amino-Substituted Cyclohexadienylidene Derivatives (e.g., C.I. Basic Blue 26)

  • Structure: Contains dimethylamino and anilino substituents on cyclohexadienylidene cores.
  • Regulatory Status : Restricted under RoHS due to toxicity concerns .
  • Key Differences: Substituent Effects: Amino groups (-NH₂, -N(CH₃)₂) impart strong electron-donating and pH-sensitive properties, unlike the chemically inert methoxy groups. Applications: Used as cationic dyes for textiles, whereas the methoxy-dione may serve non-toxic roles in materials science .

Functional Group and Application Comparison

Compound Name Substituents Key Functional Groups Applications Stability Notes
Target Compound 3,3'-OCH₃ Bicyclic dione Organic electronics, ligands High thermal stability
4,4'-Biphenyldione (CAS 494-72-4) None Dione Polymer precursors Oxidatively sensitive
C.I. Basic Blue 26 -N(CH₃)₂, -NHPh Cationic amino groups Textile dyes Restricted (RoHS) due to toxicity
Bis Azo Compound () Thiobis(phenylene) Azo, dione DSSCs, sensors Photodegradable
Procymidone () 3,5-dichlorophenyl Azabicyclo-dione Pesticide Hydrolytically stable

Research Findings and Trends

  • Biological Activity : Unlike chlorophenyl-dione pesticides (e.g., procymidone), the target compound lacks bioactivity due to inert substituents, making it environmentally benign .
  • Regulatory Landscape: Amino-substituted analogs face usage restrictions (RoHS), whereas methoxy derivatives may avoid regulatory hurdles .

Biological Activity

(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione, also known by its CAS number 17423-63-1, is a complex organic compound with potential biological activities. Its structure features two cyclohexa-2,5-dien-1-ylidene rings connected by a central dione group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₄H₁₂O₄. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight244.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number17423-63-1

The biological activity of this compound may involve interactions with various cellular targets:

Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit protein kinase D (PKD), which plays a role in cell signaling and cancer progression .

Antioxidant Activity: The presence of methoxy groups suggests that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Properties: Preliminary studies indicate that similar compounds with dione structures often possess antimicrobial activity. This warrants further investigation into the antibacterial and antifungal properties of this compound.

Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activities of related compounds. For example:

Comparative Analysis

Comparing this compound with other biologically active compounds reveals its unique properties:

Compound NameBiological ActivityReference
(1Z)-3,3’-DimethoxybenzilAntioxidant and anticancer
Quinone DerivativesAntimicrobial and anticancer
Hydroquinone DerivativesAntioxidant

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves cross-coupling or oxidation-reduction reactions. For example, potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are critical for constructing the quinoid backbone . Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and inert atmospheres to prevent side reactions. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 ratio) improves purity to >95% .

Q. Which analytical techniques are essential for confirming its structural configuration?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve methoxy groups (δ\delta 3.8–4.1 ppm) and carbonyl signals (δ\delta 180–190 ppm) .
  • X-ray crystallography : Determines the (1Z) stereochemistry and dihedral angles between cyclohexadienylidene units .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C16_{16}H14_{14}O6_6) with <2 ppm error .

Q. How do methoxy substituents influence solubility and reactivity?

Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) due to dipole-dipole interactions. Reactivity is modulated by electron-donating effects, stabilizing radical intermediates during redox reactions . Comparative studies with non-methoxy analogs show a 30% increase in reaction rates in Diels-Alder cycloadditions .

Advanced Research Questions

Q. What computational strategies predict electronic properties and redox behavior?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~3.2 eV), indicating semiconducting potential. Time-dependent DFT models UV-Vis spectra, showing strong absorption at 450 nm (π→π* transitions), consistent with experimental data . Solvent effects (PCM model) refine redox potentials, aligning with cyclic voltammetry results (ΔE=0.1\Delta E = 0.1 V) .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in antioxidant assays (e.g., DPPH vs. ABTS) arise from differing radical stabilization mechanisms. A standardized protocol is recommended:

  • Use freshly prepared DPPH in ethanol (IC50_{50} < 50 μM).
  • Control for photodegradation (UV-light exclusion) and sample matrix effects (e.g., organic degradation during prolonged assays) .
  • Validate via comparative studies with idebenone (positive control) to calibrate activity thresholds .

Q. What mechanistic insights explain its reactivity in photoinduced electron transfer?

Transient absorption spectroscopy reveals a charge-separated state lifetime of ~200 ps, attributed to the conjugated quinoid system. Methoxy groups reduce recombination rates by 40% compared to hydroxylated analogs, enhancing photocatalytic efficiency in organic transformations .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect bioactivity?

A comparative table highlights key trends:

ModificationBiological Activity (IC50_{50})Key Finding
Decyl chain additionAntioxidant: 28 μMEnhanced membrane permeability
2,6-dimethoxy vs. 3,3'Cytotoxicity: 45 μM vs. 120 μMSteric hindrance reduces DNA intercalation

Methodological Recommendations

  • Synthetic Reproducibility : Document inert atmosphere conditions (Ar/N2_2) and moisture-free solvents to mitigate hydrolysis of sensitive intermediates .
  • Data Validation : Use triplicate measurements with statistical analysis (e.g., ANOVA, p < 0.05) to address variability in biological assays .
  • Computational Cross-Checking : Compare DFT results with experimental UV-Vis and cyclic voltammetry to validate electronic structure models .

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